molecular formula C4H5N3S B114477 2-Thiocytosine CAS No. 140907-24-0

2-Thiocytosine

Cat. No. B114477
M. Wt: 127.17 g/mol
InChI Key: DCPSTSVLRXOYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiocytosine is a modified nucleobase that has gained significant attention in scientific research. This compound is a sulfur analog of cytosine, which is one of the four nucleobases that make up DNA. The modification of cytosine to 2-thiocytosine has been found to have various biochemical and physiological effects that make it an interesting molecule for research. In

Mechanism Of Action

The mechanism of action of 2-thiocytosine is not fully understood. However, it is believed that this compound can interact with nucleic acids through hydrogen bonding and van der Waals interactions. Additionally, 2-thiocytosine can form covalent bonds with DNA and RNA, which can lead to the inhibition of DNA replication and transcription.

Biochemical And Physiological Effects

2-Thiocytosine has been found to have various biochemical and physiological effects that make it an interesting molecule for research. This compound can induce DNA damage, which can lead to cell death. Additionally, 2-thiocytosine can inhibit the activity of DNA and RNA polymerases, which are essential enzymes for DNA replication and transcription. This compound can also induce the formation of reactive oxygen species, which can lead to oxidative stress and cell damage.

Advantages And Limitations For Lab Experiments

The advantages of using 2-thiocytosine in lab experiments include its ability to act as a fluorescent probe for DNA and RNA, its antiviral and anticancer properties, and its ability to induce DNA damage. However, the limitations of using 2-thiocytosine in lab experiments include its complex synthesis method, its potential toxicity, and its limited solubility in water.

Future Directions

There are various future directions for the research on 2-thiocytosine. One direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the exploration of the antiviral and anticancer properties of 2-thiocytosine, which can lead to the development of new drugs. Additionally, the use of 2-thiocytosine as a fluorescent probe for DNA and RNA can be further explored to study the structure and function of nucleic acids.

Synthesis Methods

The synthesis of 2-thiocytosine involves the substitution of the oxygen atom in cytosine with a sulfur atom. This can be achieved through various chemical reactions, including the reaction of cytosine with Lawesson's reagent or thiourea. The synthesis of 2-thiocytosine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-Thiocytosine has been found to have various applications in scientific research, including its use as a fluorescent probe for DNA and RNA. This compound can be used to study the structure and function of nucleic acids, which are essential biomolecules that carry genetic information. Additionally, 2-thiocytosine has been found to have antiviral and anticancer properties, which make it a promising candidate for drug development.

properties

IUPAC Name

6-amino-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSTSVLRXOYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059823
Record name 6-Amino-2(1H)-pyrimidinethione
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Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Thiocytosine

CAS RN

333-49-3
Record name 2-Thiocytosine
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Record name 2-Thiocytosine
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Record name 2-Thiocytosine
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Record name 2(1H)-Pyrimidinethione, 6-amino-
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Record name 4-aminopyrimidine-2-thiol
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